1-Azaspiro[5.5]undec-3-ene
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Overview
Description
1-Azaspiro[55]undec-3-ene is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[55]undecane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azaspiro[5.5]undec-3-ene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might involve the reaction of a suitable amine with a cyclic ketone, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[5.5]undec-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-Azaspiro[5.5]undec-3-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Azaspiro[5.5]undec-3-ene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
1-Thia-5-azaspiro[5.5]undec-2-ene: A similar spirocyclic compound with a sulfur atom in the structure.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with an oxygen atom incorporated into the ring.
Uniqueness: 1-Azaspiro[5.5]undec-3-ene is unique due to its specific nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C10H17N |
---|---|
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1-azaspiro[5.5]undec-3-ene |
InChI |
InChI=1S/C10H17N/c1-2-6-10(7-3-1)8-4-5-9-11-10/h4-5,11H,1-3,6-9H2 |
InChI Key |
XPVVRJGWFFXXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC=CCN2 |
Origin of Product |
United States |
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